molecular formula C11H17NO3 B2359673 (1alpha,6alpha)-2-Oxo-7-azabicyclo[4.1.0]heptane-7-carboxylic acid tert-butyl ester CAS No. 1242470-71-8

(1alpha,6alpha)-2-Oxo-7-azabicyclo[4.1.0]heptane-7-carboxylic acid tert-butyl ester

Cat. No.: B2359673
CAS No.: 1242470-71-8
M. Wt: 211.261
InChI Key: QIAQMEHBYUJUDH-SGAJNUDASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(1alpha,6alpha)-2-Oxo-7-azabicyclo[4.1.0]heptane-7-carboxylic acid tert-butyl ester” is a complex organic compound . It contains a total of 30 bonds, including 12 non-H bonds, 1 rotatable bond, 1 three-membered ring, 1 six-membered ring, 1 seven-membered ring, and 1 ether (aliphatic) .


Molecular Structure Analysis

The molecular structure of this compound is complex, featuring a bicyclic structure with a seven-membered ring . It also contains an oxo group (a carbonyl group) and a carboxylic acid tert-butyl ester group .


Chemical Reactions Analysis

Tert-butyl esters, such as this compound, can undergo a variety of chemical reactions . They can be deprotected using aqueous phosphoric acid, which is an environmentally benign, selective, and mild reagent . The reaction of tert-butyl esters with SOCl2 at room temperature provides acid chlorides in very good yields .

Scientific Research Applications

Synthesis and Derivative Formation

  • Synthesis of Glutamic Acid Analogue : A study by Hart and Rapoport (1999) reported the synthesis of a glutamic acid analogue using 2-substituted 7-azabicyclo[2.2.1]heptane. This process involved multiple steps, including a key transannular alkylation to form the [2.2.1] ring system, leading to the creation of a protected glutamate analogue (Hart & Rapoport, 1999).

  • Efficient Scalable Synthesis : Maton et al. (2010) described an efficient and scalable route to synthesize enantiomerically pure tert-butyl-(1R,4S,6R)-4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate. This method involved significant improvements over original routes and was scalable for kilogram production (Maton et al., 2010).

Molecular Structure and Characterization

  • Molecular Structure Analysis : Moriguchi et al. (2014) synthesized chiral (2S, 5S)-tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate as a chiral cyclic amino acid ester. The molecular structure was characterized using 1H NMR spectroscopy and high-resolution mass spectrometry, with further confirmation by single crystal X-ray diffraction analysis (Moriguchi et al., 2014).

  • Synthesis and Molecular Structure of Piperidine Derivatives : Moskalenko and Boev (2014) worked on the intramolecular nucleophilic opening of the oxirane ring in tert-butyl 6-(2-hydroxyethyl)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate. This study contributed to understanding the molecular structure of piperidine derivatives fused to a tetrahydrofuran ring (Moskalenko & Boev, 2014).

Application in Peptide Mimetics

  • Conformationally Constrained Amino Acids : Campbell and Rapoport (1996) developed a method for the chirospecific preparation of optically pure 1-carboxy-7-azabicycloheptane amino acids. These amino acid analogues are used for generating peptidomimetics as conformational probes (Campbell & Rapoport, 1996).

  • Efficient Synthesis of Dipeptide Mimetics : Mulzer et al. (2000) reported the stereocontrolled synthesis of all eight stereoisomers of 2-oxo-3-(N-Cbz-amino)-1-azabicyclo[4.3.0]nonane-9-carboxylic acid ester. This study highlights the use of these compounds as rigid dipeptide mimetics (Mulzer et al., 2000).

Properties

IUPAC Name

tert-butyl (1R,6R)-2-oxo-7-azabicyclo[4.1.0]heptane-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3/c1-11(2,3)15-10(14)12-7-5-4-6-8(13)9(7)12/h7,9H,4-6H2,1-3H3/t7-,9-,12?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIAQMEHBYUJUDH-SGAJNUDASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2C1C(=O)CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@H]2[C@@H]1C(=O)CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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